Oxirane, 2-(4-methylphenyl)-, (2R)-
Description
Oxirane, 2-(4-methylphenyl)-, (2R)- (CAS: 135413-94-4), also known as (R)-p-methylstyrene oxide, is a chiral epoxide with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol . Its structure consists of an oxirane (epoxide) ring substituted at the second carbon with a 4-methylphenyl group. The (2R) stereochemistry indicates the spatial arrangement of the substituents, which significantly influences its reactivity and applications in asymmetric synthesis and materials science.
This compound is synthesized via epoxidation of p-methylstyrene, often using catalysts like iron-based systems or iodosylbenzene adducts . It has applications in pharmaceuticals, polymer chemistry, and as a precursor for chiral intermediates.
Properties
CAS No. |
86457-69-4 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R)-2-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
QAWJAMQTRGCJMH-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of 4-Methylstyrene (p-Methylstyrene)
The most common and direct synthetic route to this compound is the enantioselective epoxidation of 4-methylstyrene (p-methylstyrene). This involves the oxidation of the alkene double bond to form the oxirane ring with control over the stereochemistry to obtain the (2R)-enantiomer.
- Catalysts: Chiral catalysts such as Sharpless epoxidation catalysts or other asymmetric epoxidation catalysts are typically employed to achieve high enantiomeric excess.
- Oxidants: Common oxidants include peracids (e.g., m-chloroperbenzoic acid), hydrogen peroxide in the presence of chiral catalysts, or other oxygen donors.
- Reaction Conditions: Mild temperatures, often below room temperature, to maintain stereochemical integrity.
Sulfonium Salt-Mediated Epoxidation (DMSO-Me2SO4 Method)
A patented method describes the preparation of oxirane derivatives, including substituted styrene oxides, via a sulfonium salt intermediate formed by the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate (Me2SO4). This method is notable for its cleanliness, high efficiency, and scalability.
- Step 1: Formation of DMSO-Me2SO4 sulfonium salt by heating dimethyl sulfoxide with dimethyl sulfate at 70–80 °C for several hours.
- Step 2: Epoxidation reaction of the sulfonium salt with the corresponding carbonyl compound (e.g., 4-methylbenzaldehyde or related ketones) in the presence of a catalyst and alkali.
- Catalysts: Tertiary amines, quaternary ammonium salts (e.g., tetrabutylammonium chloride), or polyethylene glycols.
- Solvents: Suitable solvents include methylene dichloride, toluene, tetrahydrofuran (THF), methyl sulfoxide, or mixtures thereof.
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures with stirring and water-bath cooling.
- Yields: High yields reported, often above 95%, with high purity (over 97% by chromatographic analysis).
This method is advantageous for industrial-scale synthesis due to its operational simplicity and environmental friendliness compared to traditional peracid oxidations.
Lewis Acid-Catalyzed Rearrangement and Epoxidation
Research has also explored Lewis acid catalysis for the rearrangement and epoxidation of stilbene derivatives, which can be adapted for substituted styrene oxides. Catalysts such as Bi(OTf)3, Al(OTf)3, and other metal triflates in combination with ionic liquids have been studied for selective epoxidation and rearrangement reactions.
- Catalysts: Metal triflates (Bi, Al, Ga, Sc, Yb)
- Solvents: Dichloromethane (DCM), ionic liquids like [BMIM][BF4]
- Selectivity: High selectivity for epoxide formation with control over stereochemistry.
- Applications: This method is more relevant for complex substituted epoxides but provides insight into catalyst design for asymmetric epoxidation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Solvents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric Epoxidation of 4-Methylstyrene | Chiral catalysts (e.g., Sharpless catalyst), peracids or H2O2 | Various organic solvents | Mild temperature, controlled pH | 80–95 | High enantioselectivity, widely used |
| Sulfonium Salt-Mediated Epoxidation (DMSO-Me2SO4) | DMSO, dimethyl sulfate, tertiary amines/quaternary ammonium salts, KOH | Methylene dichloride, toluene, THF, DMSO | 20–40 °C, stirring, water-bath cooling | 95–97 | Clean, scalable, high yield, industrially viable |
| Lewis Acid-Catalyzed Epoxidation | Metal triflates (Bi(OTf)3, Al(OTf)3), ionic liquids | DCM, ionic liquids | Room temperature, 5 mol% catalyst | 85–90 | Selective, useful for complex substrates |
Detailed Research Findings and Notes
- The sulfonium salt method allows for a mild nucleophilic epoxidation mechanism, avoiding harsh oxidants and toxic reagents, which is beneficial for pharmaceutical intermediate synthesis.
- The choice of solvent significantly affects the reaction rate and yield; chlorinated solvents and ethers like THF are preferred for optimal solubility and reaction control.
- Catalysts such as tetrabutylammonium chloride (TBAC) and triethylene diamine (DABCO) have been shown to enhance reaction efficiency and selectivity.
- The epoxidation reaction proceeds via the formation of an activated sulfonium intermediate that transfers an oxygen atom to the alkene, forming the oxirane ring.
- Enantiomeric purity is critical for applications in asymmetric synthesis and pharmaceuticals; thus, chiral catalysts or resolution methods are often employed post-synthesis.
- Industrial processes favor methods that combine high yield, operational simplicity, and environmental safety, making the DMSO-Me2SO4 sulfonium salt method particularly attractive.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
Scientific Research Applications
Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to covalent modifications and subsequent biological effects .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between (R)-p-methylstyrene oxide and related epoxides:
Key Observations :
- Substituents on the oxirane ring (e.g., methyl, methoxy, nitro) alter electronic and steric properties.
- Chiral centers (e.g., (2R) configuration) enhance utility in enantioselective synthesis .
Physical and Chemical Properties
Table 2: Physical Properties
Key Observations :
- Lipophilicity : (R)-p-methylstyrene oxide (log P = 2.51) is more lipophilic than nitro- or methoxy-substituted analogs, influencing its pharmacokinetic behavior .
- Thermal Stability: The compound with a 4-methylphenyl group lacks the high thermal stability seen in multi-aromatic epoxides (e.g., 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane, melting point = 438 K) .
Reactivity in Ring-Opening Reactions
- (R)-p-methylstyrene oxide undergoes nucleophilic ring-opening with amines or acids to form chiral diols or ethers, critical in drug synthesis .
- 2-(Chloromethyl)oxirane (epichlorohydrin) : More reactive due to the electron-withdrawing chlorine atom, enabling polymerization for epoxy resins .
Key Challenges :
Biological Activity
Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as 2-(4-methylphenyl)oxirane or 2-(4-methylphenyl)epoxide, is a chiral organic compound with the molecular formula . This compound features a three-membered epoxide ring, which is characterized by significant ring strain, making it highly reactive in various chemical reactions. Its biological activity is primarily attributed to its interactions with enzymes and its potential applications in pharmaceuticals.
- Molecular Formula:
- Molecular Weight: 134.175 g/mol
- LogP: 2.066
- PSA (Polar Surface Area): 12.53 Ų
The biological activity of Oxirane, 2-(4-methylphenyl)-, (2R)- largely stems from its epoxide functionality. The epoxide ring is highly strained and reactive, allowing it to participate in various enzyme-catalyzed reactions. Notably, it interacts with epoxide hydrolases , which are crucial for detoxifying epoxides by converting them into less harmful substances. This reaction pathway is vital in metabolic processes and may influence the compound's pharmacological properties.
Biological Activity
Research indicates that Oxirane, 2-(4-methylphenyl)-, (2R)- exhibits significant biological activity through various mechanisms:
-
Enzyme Interactions:
- The compound can form adducts with nucleophiles, suggesting pathways for metabolic activation and detoxification.
- It has been shown to interact with enzymes involved in the metabolism of xenobiotics.
-
Potential Anticancer Properties:
- Preliminary studies suggest that the compound may have anticancer potential due to its ability to modulate enzyme activity related to cancer metabolism.
-
Pharmaceutical Applications:
- As an intermediate in the synthesis of pharmaceutical compounds, it holds promise for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological implications of Oxirane, 2-(4-methylphenyl)-, (2R)-:
- Study on Enzyme Interactions: A study demonstrated that this compound interacts with epoxide hydrolases, leading to the formation of diols which are less toxic than their epoxide counterparts.
- Pharmaceutical Synthesis: Research has highlighted its role as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting metabolic pathways .
Comparative Analysis
The following table summarizes the structural features and potential biological activities of similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Oxirane, 2-(4-fluorophenyl)-, (2R)- | Fluorine substituent on phenyl ring | Potentially enhanced reactivity |
| Oxirane, 2-(4-bromophenyl)-, (2R)- | Bromine substituent on phenyl ring | Similar enzyme interactions |
| Oxirane, 2-(4-methoxyphenyl)-, (2R)- | Methoxy substituent on phenyl ring | Varied biological effects based on substitution |
Q & A
Q. What are the optimal laboratory synthesis methods for (2R)-2-(4-methylphenyl)oxirane?
The enantioselective synthesis of (2R)-2-(4-methylphenyl)oxirane can be achieved via Sharpless asymmetric epoxidation or metal-catalyzed oxidation. For example, vanadium-based catalysts like VO(acac)₂ combined with tert-butyl hydroperoxide (t-BuOOH) in benzene effectively yield epoxides with high stereochemical control . Continuous flow processes and chiral auxiliaries may enhance enantiomeric excess (ee) by minimizing side reactions and stabilizing transition states . Post-synthesis purification via chromatography (e.g., 0–10% EtOAC/CH₂Cl₂ gradients) ensures high purity .
Q. How can the stereochemical configuration of (2R)-2-(4-methylphenyl)oxirane be confirmed experimentally?
Chiral HPLC or GC with a chiral stationary phase is used to resolve enantiomers and determine ee. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C analysis, identifies diastereotopic protons and coupling constants to confirm stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular integrity, as demonstrated in the characterization of analogous epoxides like (2R)-2-(1R-(4-phenoxyphenylsulfonyl)ethyl)oxirane .
Q. What spectroscopic techniques are critical for structural elucidation of (2R)-2-(4-methylphenyl)oxirane?
- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.4 ppm for p-methylphenyl) and oxirane protons (δ 3.0–4.0 ppm). ¹³C NMR confirms the epoxide ring (δ 45–60 ppm) and substituent effects.
- IR Spectroscopy : Stretching vibrations for C-O (∼1250 cm⁻¹) and epoxide ring (∼850 cm⁻¹) are diagnostic.
- HRMS : Exact mass analysis (e.g., [M + Na⁺] adducts) verifies molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in the epoxidation of 4-methylstyrene derivatives?
Stereoselectivity arises from chiral catalyst-substrate interactions. For example, VO(acac)₂ facilitates oxygen transfer to the less substituted alkene carbon via a trigonal bipyramidal transition state, favoring (R)-configuration. Computational studies suggest that electron-donating groups (e.g., p-methyl) stabilize transition states through hyperconjugation, enhancing enantioselectivity . Kinetic resolution during catalysis further suppresses racemization .
Q. How do computational methods predict the reactivity of (2R)-2-(4-methylphenyl)oxirane in nucleophilic ring-opening reactions?
Density functional theory (DFT) simulations reveal that nucleophilic attack occurs preferentially at the less hindered oxirane carbon. For example, amines or thiols attack the (R)-configured carbon due to lower activation energy (ΔG‡ ∼15–20 kcal/mol). Solvent effects (e.g., polar aprotic solvents) stabilize charge-separated intermediates, accelerating reaction rates .
Q. What strategies resolve contradictions in kinetic data for epoxide ring-opening reactions?
Contradictions often arise from solvent polarity, nucleophile strength, or competing pathways. Controlled experiments with deuterated solvents (e.g., CDCl₃) and kinetic isotope effects (KIE) distinguish between SN2 and radical mechanisms. Arrhenius plots (ln k vs. 1/T) identify temperature-dependent rate changes, while Hammett correlations quantify substituent effects .
Q. How does the p-methylphenyl substituent influence the stability and reactivity of the epoxide ring?
The electron-donating methyl group enhances ring stability by reducing ring strain through inductive effects. However, steric hindrance at the para position slows nucleophilic attack compared to unsubstituted analogs. Comparative studies with (2R)-2-(chlorophenyl)oxirane show 2–3x slower hydrolysis rates for the methyl-substituted derivative due to reduced electrophilicity .
Methodological and Analytical Questions
Q. What chromatographic methods optimize the separation of (2R)-2-(4-methylphenyl)oxirane from racemic mixtures?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or amylose derivatives (Chiralpak AD) achieve baseline separation in normal-phase HPLC. Mobile phases of hexane/isopropanol (95:5 v/v) with 0.1% trifluoroacetic acid (TFA) improve resolution. Preparative HPLC at 20 mL/min flow rate scales up enantiomer isolation .
Q. What safety protocols are recommended for handling (2R)-2-(4-methylphenyl)oxirane?
Q. How do isotopic labeling studies elucidate metabolic pathways of (2R)-2-(4-methylphenyl)oxirane?
Deuterium or ¹³C labeling at the oxirane ring tracks metabolic products via LC-MS. In vitro assays with liver microsomes identify cytochrome P450-mediated oxidation to diols or quinones. Compartmental pharmacokinetic models quantify bioavailability and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
